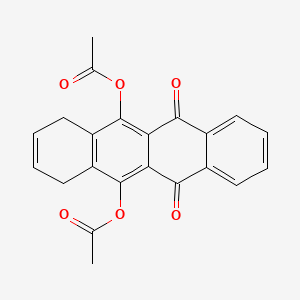
6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione is a complex organic compound with significant importance in various scientific fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves several steps and specific reaction conditions. One common method includes the use of 6,11-dihydroxy-5,12-naphthacenedione as a starting material. This compound undergoes acetylation reactions to introduce acetoxy groups at the 5 and 12 positions. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Chemical Reactions Analysis
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the acetoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione can be compared with other similar compounds such as:
6,11-Dihydroxy-5,12-naphthacenedione: This compound is a precursor in the synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione and shares similar chemical properties.
5,12-Naphthacenedione: Another related compound with a similar core structure but different functional groups.
Tetracene derivatives: These compounds have a similar tetracyclic structure and are used in various chemical and industrial applications.
Properties
CAS No. |
58976-90-2 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(12-acetyloxy-6,11-dioxo-1,4-dihydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-8H,9-10H2,1-2H3 |
InChI Key |
UQPYZNYVVKWDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=C1CC=CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


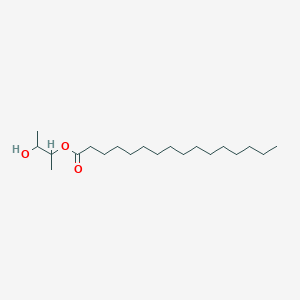

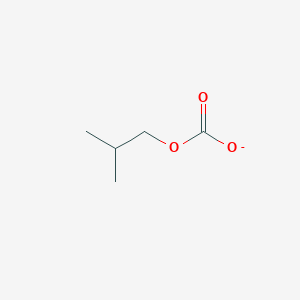
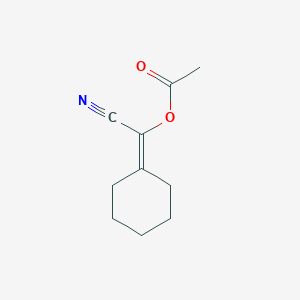
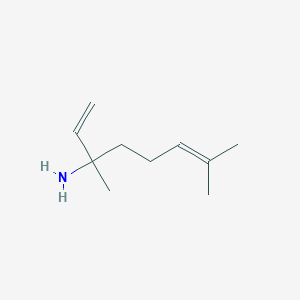
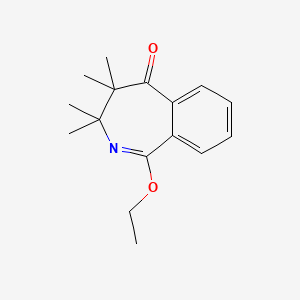
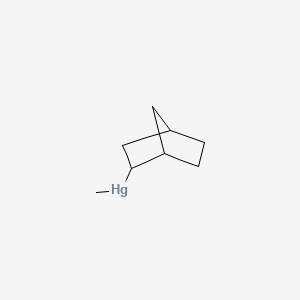
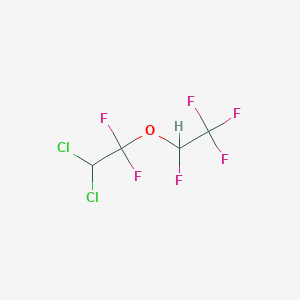
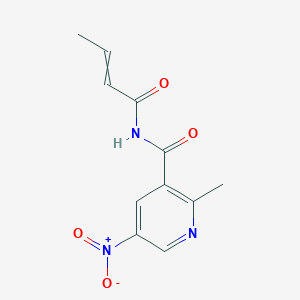
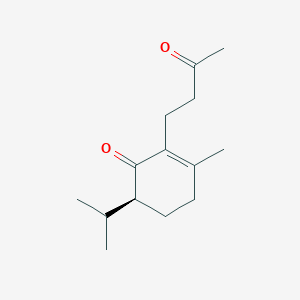
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
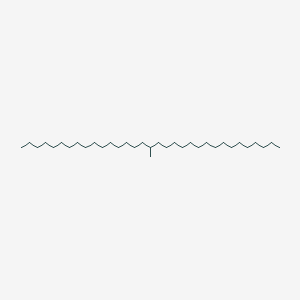
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
